1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione
Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a phenylprop-2-en-1-yl group attached to the indole core adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione typically involves the condensation of isatin (indole-2,3-dione) with cinnamaldehyde (3-phenylprop-2-enal) under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen of the indole attacks the electrophilic carbon of the cinnamaldehyde, followed by elimination of water to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: These compounds also feature a phenylprop-2-enoyl group but have a benzimidazole core instead of an indole core.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar phenylprop-2-en-1-one structure but with different substituents.
The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNUQNZECRSCJ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331815 | |
Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1100127-67-0 | |
Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural characteristics of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione as revealed by the study?
A1: The research primarily highlights two key structural aspects of the molecule []:
- Orientation and interactions: The indole ring and the phenyl ring are not coplanar. Instead, they are oriented at an angle of 69.33° relative to each other []. The crystal structure analysis also reveals the presence of C—H⋯O hydrogen bonds between molecules. These hydrogen bonds contribute to the formation of zigzag chains along the a-axis of the crystal lattice. Additionally, π–π stacking interactions are observed between neighboring isatin groups, further influencing the crystal packing.
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